1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide
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Overview
Description
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide is a fluorinated sulfonamide compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide typically involves the fluorination of butanesulfonyl chloride. The process begins with the preparation of butanesulfonyl fluoride through a fluorine substitution reaction using potassium chloride. This intermediate is then subjected to electrochemical fluorination in the presence of anhydrous hydrogen fluoride under a nitrogen atmosphere to replace hydrogen atoms with fluorine, resulting in the formation of perfluorobutanesulfonyl fluoride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include perfluorinated sulfonic acids, amines, and substituted sulfonamides. These products retain the unique properties of the parent compound, such as high thermal stability and resistance to degradation.
Scientific Research Applications
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide has a wide range of applications in scientific research:
Biology: Investigated for its potential use in drug development due to its stability and unique chemical properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide involves its interaction with molecular targets through its sulfonamide group. The compound can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The fluorine atoms enhance the compound’s ability to penetrate biological membranes, increasing its efficacy as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Perfluorobutanesulfonimide: Similar in structure but lacks the morpholinyl group.
Nonafluorobutanesulfonyl fluoride: Used as a sulfonylation reagent but does not have the same biological applications.
1,1,2,2,3,3,4,4,4-Nonafluoro-N,N-bis(nonafluorobutyl)butan-1-amine: Another fluorinated compound with different functional groups and applications.
Uniqueness
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide is unique due to its combination of a highly fluorinated backbone and a morpholinyl group. This structure imparts both chemical stability and biological activity, making it valuable in various fields of research and industry.
Properties
CAS No. |
292165-43-6 |
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Molecular Formula |
C10H11F9N2O3S |
Molecular Weight |
410.26 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N-(1-morpholin-4-ylethylidene)butane-1-sulfonamide |
InChI |
InChI=1S/C10H11F9N2O3S/c1-6(21-2-4-24-5-3-21)20-25(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17/h2-5H2,1H3 |
InChI Key |
ZVPVNWFHTPJXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N1CCOCC1 |
Origin of Product |
United States |
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